Octa-3,5-dien-7-yn-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58064-23-6 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
octa-3,5-dien-7-yn-2-one |
InChI |
InChI=1S/C8H8O/c1-3-4-5-6-7-8(2)9/h1,4-7H,2H3 |
InChI Key |
YLQOANNUQVLDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=CC#C |
Origin of Product |
United States |
Contextualization Within Modern Organic Synthesis Research
In modern organic synthesis, the development of efficient and selective methods for the construction of complex molecular architectures is a primary goal. Polyunsaturated ketones, such as Octa-3,5-dien-7-yn-2-one, serve as valuable building blocks in this endeavor. ontosight.airsc.org The multiple reactive sites within their structure—the electrophilic carbonyl carbon, the conjugated diene system, and the terminal alkyne—allow for a variety of chemical transformations.
The synthesis of such polyunsaturated systems often relies on powerful cross-coupling reactions. Methodologies like the Sonogashira, Cadiot–Chodkiewicz, and other palladium-catalyzed reactions are instrumental in creating the carbon-carbon bonds that form the backbone of these molecules. mdpi.comrsc.orguib.no For instance, the synthesis of enynones, a key structural motif in this compound, can be achieved through various modern synthetic strategies, including cascade reactions that form multiple bonds in a single operation. acs.org The presence of both diene and ynone functionalities opens up possibilities for sequential or one-pot reactions to build molecular complexity rapidly.
Theoretical Implications of Extended Conjugation in Unsaturated Ketones
The arrangement of alternating double, single, and triple bonds in Octa-3,5-dien-7-yn-2-one results in an extended π-conjugated system. This conjugation has profound effects on the molecule's electronic structure and, consequently, its reactivity and spectroscopic properties. The delocalization of π-electrons across the dieneynone framework leads to a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgcore.ac.uk
This reduced HOMO-LUMO gap is expected to influence the molecule's spectroscopic characteristics, likely resulting in absorption of light at longer wavelengths (a red shift) compared to less conjugated systems. acs.org The extended conjugation also dictates the molecule's reactivity. The electron-withdrawing nature of the carbonyl group polarizes the entire conjugated system, creating multiple electrophilic sites susceptible to nucleophilic attack. This includes not only the carbonyl carbon but also the β- and δ-positions of the diene system through conjugate addition. nih.gov Furthermore, the diene moiety can participate in pericyclic reactions like the Diels-Alder reaction. unr.eduwikipedia.orgorganic-chemistry.org
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₈O | |
| Molecular Weight | 120.15 g/mol | |
| Appearance | Expected to be a pale yellow oil or solid | Based on similar conjugated ketones. |
| Boiling Point | Estimated > 200 °C | High degree of unsaturation and polarity suggest a high boiling point. |
| Solubility | Soluble in organic solvents (e.g., ether, acetone (B3395972), dichloromethane), sparingly soluble in water. | Typical for moderately polar organic compounds. |
| ¹H NMR (CDCl₃) | δ ~2.2 (s, 3H, CH₃), ~3.0 (s, 1H, C≡CH), ~6.0-7.5 (m, 4H, olefinic H) | Chemical shifts are estimations based on analogous structures. |
| ¹³C NMR (CDCl₃) | δ ~25 (CH₃), ~80 (C≡CH), ~85 (C≡CH), ~125-150 (olefinic C), ~198 (C=O) | Chemical shifts are estimations based on analogous structures. |
| IR (neat) | ν ~3300 (C≡C-H), ~2100 (C≡C), ~1650 (C=O), ~1600, 1580 (C=C) cm⁻¹ | Characteristic stretching frequencies for the functional groups. |
| UV-Vis (λmax) | Estimated in the range of 280-320 nm | Due to the extended conjugated system. |
Research Gaps and Future Directions for Octa 3,5 Dien 7 Yn 2 One Investigations
Strategies for Convergent and Linear Synthesis Pathways
Construction of Dienyl and Enynyl Moieties
The core of this compound is its conjugated dienyne system. The construction of such moieties is a cornerstone of modern organic synthesis, with several powerful catalytic methods available.
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are paramount for forming the carbon-carbon bonds of the dienyne framework.
Sonogashira Coupling: This reaction is a powerful tool for coupling terminal alkynes with vinyl or aryl halides. wikipedia.orglibretexts.orgresearchgate.net For a molecule like this compound, a Sonogashira coupling could be envisioned between a vinyl halide and a terminal alkyne. For instance, a (Z)- or (E)-1-bromo-1-buten-3-one fragment could be coupled with trimethylsilylacetylene, followed by deprotection. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like CuI, in the presence of an amine base. libretexts.org The stereochemistry of the vinyl halide is generally retained throughout the reaction. wikipedia.org
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is particularly useful for creating sp²-sp², sp²-sp³, and sp-sp² carbon-carbon bonds. wikipedia.orgnih.gov A potential strategy could involve the coupling of a vinylzinc reagent with a halo-enone. The choice of catalyst and ligands, such as bulky, electron-rich phosphines like RuPhos, can be critical for achieving high yields and preventing undesirable side reactions. bucknell.edu
Enyne Metathesis: This catalytic reaction reorganizes the bonds between an alkene and an alkyne to form a new 1,3-diene, driven by the formation of a thermodynamically stable conjugated system. beilstein-journals.orgorganic-chemistry.org Ruthenium carbene complexes, such as Grubbs catalysts, are commonly used. uwindsor.cachim.it An intermolecular enyne cross-metathesis between an alkyne and an alkene could be employed to construct the diene portion of the target molecule. beilstein-journals.orgnih.gov
A summary of key reactions for constructing the dienyne backbone is presented below:
| Reaction | Catalyst/Reagents | Bond Formed | Key Features |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | C(sp)-C(sp²) | Mild conditions, wide functional group tolerance. wikipedia.orglibretexts.org |
| Negishi Coupling | Ni or Pd catalyst, Organozinc reagent | C(sp²)-C(sp²) | High functional group tolerance, can form various C-C bonds. wikipedia.orgorganic-chemistry.org |
| Enyne Metathesis | Ru-carbene catalyst (e.g., Grubbs catalyst) | Forms a 1,3-diene | Atom economical, driven by thermodynamics. beilstein-journals.orgorganic-chemistry.org |
Introduction and Manipulation of the Ketone Functionality
The ketone group in this compound can be introduced at various stages of the synthesis, either as part of a building block or by oxidation of a precursor.
Using Ketone-Containing Building Blocks: A straightforward approach is to use a starting material that already contains the ketone or a protected form of it. For example, the synthesis of (3E,5E)-1,1-diethoxyocta-3,5-dien-2-one, a protected precursor to the target molecule, has been reported. mdpi.com This acetal (B89532) can be synthesized and then deprotected under acidic conditions to reveal the ketone. The use of acetals is a common strategy to protect ketones from reacting with nucleophilic or basic reagents used in preceding steps. organic-chemistry.org
Oxidation of Alcohols: A common method for ketone synthesis is the oxidation of a secondary alcohol. A synthetic route could involve the construction of the corresponding alcohol, octa-3,5-dien-7-yn-2-ol, which is then oxidized using standard reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The synthesis of the related Octa-1,5-dien-7-yn-3-ol has been documented, suggesting the viability of this approach. smolecule.com
Other Methods:
From Carboxylic Acids: Carboxylic acids can be converted into ketones by reaction with organometallic reagents. For instance, conversion to an activated ester followed by reaction with a Grignard reagent in the presence of CuI can yield the desired ketone. nih.gov
From Aldehydes: Aldehydes can be converted to ketones through various multi-step sequences. google.com
Stereochemical Control in Unsaturated Systems Synthesis
Achieving the correct stereochemistry of the double bonds (E/Z configuration) is a critical challenge in the synthesis of polyunsaturated molecules like this compound.
Enantioselective and Diastereoselective Approaches
While this compound itself is achiral, related dienyneone natural products often contain stereocenters. The development of enantioselective and diastereoselective methods is crucial for the synthesis of these chiral analogues. For instance, in the synthesis of complex polyketides, asymmetric reactions are used to set the stereochemistry of alcohol or alkyl-substituted centers, which can then direct subsequent transformations.
Geometric Isomer Control in Diene and Enyne Formation
The geometry of the diene in this compound can be controlled through several strategies:
Stereospecific Cross-Coupling: Reactions like the Suzuki, Stille, and Negishi couplings are often stereospecific, meaning the geometry of the starting vinyl halide or vinylmetal reagent is transferred to the product. By using a geometrically pure vinyl partner, a stereodefined diene can be synthesized.
Selective Reduction of Alkynes: The partial reduction of a diyne precursor can yield a diene with specific stereochemistry. For example, Lindlar catalysts (palladium on calcium carbonate, poisoned with lead) typically produce Z,Z-dienes, while dissolving metal reductions (e.g., sodium in liquid ammonia) tend to give E,E-dienes.
Isomerization: In some cases, a mixture of geometric isomers can be isomerized to the thermodynamically more stable isomer, which is often the all-E form. For instance, the isomerization of 1,1-diethoxyoct-3-yn-2-one to (3E,5E)-1,1-diethoxyocta-3,5-dien-2-one has been achieved using a polystyrene-supported triphenylphosphine (B44618) catalyst with pentane-2,4-dione as a co-catalyst. mdpi.com
Catalytic Transformations in Dienyneone Synthesis
Catalysis is indispensable in the modern synthesis of dienyneones, enabling efficient and selective bond formation.
Palladium Catalysis: As discussed, palladium catalysts are central to Sonogashira and Negishi couplings, which are key for assembling the carbon skeleton. wikipedia.orgwikipedia.org
Ruthenium Catalysis: Ruthenium catalysts, particularly Grubbs-type catalysts, are the workhorses for enyne metathesis, providing a powerful method for constructing the 1,3-diene moiety. uwindsor.cachim.it
Copper Catalysis: Copper(I) salts are crucial co-catalysts in the Sonogashira reaction, activating the terminal alkyne. libretexts.org They can also be used in their own right for certain coupling reactions.
Gold Catalysis: Gold catalysts have emerged as powerful tools for activating alkynes towards nucleophilic attack, though their role in Sonogashira-type couplings without palladium contamination is debated. acs.org
The table below highlights some of the catalysts used in the synthesis of dienyne-containing structures.
| Catalyst | Reaction Type | Purpose |
| Pd(PPh₃)₄ / CuI | Sonogashira Coupling | Construction of enyne and dienyne systems. libretexts.orgresearchgate.net |
| PdCl₂(dppf) | Negishi Coupling | C-C bond formation with organozinc reagents. thieme-connect.com |
| Grubbs Catalyst (Ru-based) | Enyne Metathesis | Formation of 1,3-dienes. beilstein-journals.orguwindsor.ca |
| Ni(acac)₂ | Negishi Coupling | Alternative to palladium for certain C-C couplings. wikipedia.org |
Transition Metal-Mediated Coupling Reactions (e.g., Pd-catalyzed, Dicobaltoctacarbonyl-mediated)
Transition metals are central to modern organic synthesis, providing powerful tools for carbon-carbon bond formation. Palladium and cobalt complexes, in particular, offer robust and selective pathways to dienyneone structures.
Palladium-Catalyzed Cross-Coupling: The Sonogashira cross-coupling reaction is a cornerstone for synthesizing conjugated enynes and dienynes. This reaction typically involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. To construct the this compound backbone, a convergent strategy can be employed by coupling a halo-dienone fragment with a suitable alkyne.
A representative pathway involves the synthesis of a (3E,5E)-6-halohex-3,5-dien-2-one intermediate, which is then coupled with a protected alkyne like ethynyltrimethylsilane. The reaction is catalyzed by a Pd(0) species, often generated in situ from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, along with CuI. The phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. After the coupling, the silyl (B83357) protecting group is removed under mild conditions (e.g., using TBAF or K₂CO₃ in methanol) to yield the terminal alkyne of the target molecule. The stereochemical integrity of the diene is typically retained from the starting halo-dienone.
Dicobaltoctacarbonyl-Mediated Reactions: Dicobaltoctacarbonyl, Co₂(CO)₈, serves a unique dual role as both a protecting group and an activating agent for alkynes. In the Nicholas reaction, the alkyne moiety is complexed with Co₂(CO)₈, forming a stable hexacarbonyldicobalt cluster. This complexation dramatically lowers the pKₐ of adjacent propargylic protons and stabilizes a propargylic carbocation.
A synthetic route to a dienyneone using this chemistry could start with a protected propargyl alcohol. Complexation with Co₂(CO)₈ allows for the generation of a stabilized propargylic cation, which can then be trapped by a nucleophile such as a silyl enol ether derived from acetone (B3395972). This key step forms the C4-C5 bond. Subsequent oxidative decomplexation (e.g., with ceric ammonium (B1175870) nitrate (B79036) or iodine) liberates the alkyne and can simultaneously induce oxidation or elimination to form the conjugated system, ultimately leading to the dienyneone scaffold. This method provides exceptional chemoselectivity, as the cobalt complex effectively masks the alkyne's reactivity while activating the adjacent position for C-C bond formation.
Table 1: Comparison of Transition Metal-Mediated Synthetic Routes to Dienyneone Scaffolds
This table summarizes representative conditions and outcomes for the synthesis of dienyneone systems using palladium and cobalt catalysis. The data is illustrative of general methodologies.
| Method | Catalyst System | Key Reactants | Conditions | Key Feature | Typical Yield Range |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Halo-dienone + Terminal Alkyne | THF or DMF, 25-70 °C | Direct C(sp²)-C(sp) bond formation | 65-90% |
| Nicholas Reaction | Co₂(CO)₈ (stoichiometric) | Alkyne-Co₂(CO)₆ complex + Enol Ether | CH₂Cl₂, -78 to 0 °C | Alkyne protection & propargylic activation | 50-80% (for coupling step) |
| Stille Coupling | PdCl₂(PPh₃)₂ | Vinyl Stannane + Halo-enone | Toluene, 80-110 °C | Forms C=C bond; tolerates many functional groups | 70-85% |
Organocatalytic Strategies for Conjugated Systems
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative for constructing complex molecules. For building conjugated systems like dienyneones, organocatalysts can promote key C-C bond-forming reactions such as aldol (B89426) and Wittig-type reactions with high efficiency and selectivity.
A plausible organocatalytic approach to this compound involves a sequential condensation strategy. For example, an L-proline-catalyzed aldol reaction between acetone and an α,β-unsaturated yn-al (an aldehyde bearing both a double and a triple bond) could be envisioned. In this process, proline reacts with acetone to form an enamine nucleophile. This enamine then adds to the aldehyde in a regio- and stereocontrolled manner. The resulting aldol adduct can be subsequently dehydrated in situ or in a separate step (e.g., via acid- or base-catalyzed elimination) to generate the conjugated diene system.
Alternatively, phosphine-catalyzed reactions, such as the Rauhut-Currier reaction or variants of the Wittig reaction, can be employed. For instance, a phosphine catalyst can mediate the coupling between an activated alkene (like a vinyl ketone) and an electron-deficient alkyne. These methods avoid the use of transition metals, which can simplify purification and are often considered more environmentally benign. The choice of organocatalyst is critical for controlling the reaction pathway and achieving high yields of the desired conjugated product.
Table 2: Organocatalytic Approaches for Conjugated System Synthesis
This table outlines common organocatalysts and their application in forming C-C bonds essential for dienyneone synthesis.
| Organocatalyst | Reaction Type | Substrate 1 | Substrate 2 | Key Advantage |
| L-Proline | Aldol Condensation | Ketone (e.g., Acetone) | Unsaturated Aldehyde | Metal-free, stereocontrol, mild conditions |
| Triphenylphosphine | Wittig / HWE Reaction | Phosphonium Ylide | Aldehyde / Ketone | Forms C=C bond with geometric control |
| DMAP | Baylis-Hillman Reaction | Activated Alkene | Aldehyde | Forms functionalized α-methylene-β-hydroxy carbonyls |
| Thiazolium Salts | Stetter Reaction | Aldehyde | Michael Acceptor | Umpolung (polarity reversal) of aldehyde reactivity |
Advanced Synthetic Tactics: Cascade and Tandem Reactions
To enhance synthetic efficiency and minimize waste, chemists have developed cascade (or tandem) reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. These strategies are particularly well-suited for the rapid assembly of complex molecular architectures like the dienyneone scaffold.
Multi-Component Reactions for Dienyneone Scaffolds
Multi-component reactions (MCRs), in which three or more reactants combine in a single operation, offer an ideal route to molecular complexity from simple starting materials. A hypothetical yet chemically sound MCR for a dienyneone scaffold could involve a palladium/copper co-catalyzed coupling of three components:
A terminal alkyne (e.g., propyne).
A 1-halo-1-alkene (e.g., 1-bromo-2-methoxyethene).
An acid chloride (e.g., acetyl chloride) under a carbon monoxide atmosphere (carbonylative Sonogashira-type MCR).
In such a process, the catalyst would first mediate the formation of a key enyne intermediate, which would then undergo a carbonylative coupling to install the ketone functionality, all within the same reaction vessel. This approach dramatically increases step economy and reduces the need for purification of intermediates. The orchestration of multiple catalytic cycles in one pot represents a highly sophisticated method for building the target structure.
Table 3: Illustrative Multi-Component Reaction for a Dienyneone-like Scaffold
| Reaction Type | Component A | Component B | Component C | Catalyst / Reagent | Resulting Core Structure |
| Carbonylative Coupling | Terminal Alkyne | Vinyl Halide | Carbon Monoxide (CO) | Pd(0)/Cu(I), Base | Enynone |
| A³-Coupling/Oxidation | Aldehyde | Terminal Alkyne | Secondary Amine | Cu(I) or Au(I) | Propargylamine (oxidizes to enynone) |
Chemo- and Regioselective Control in Complex Formations
The synthesis of a polyfunctional molecule like this compound is a testament to the importance of selectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthetic routes described:
Nicholas Reaction: The Co₂(CO)₈ complex renders the alkyne inert to many reagents while activating the propargylic position. This allows for nucleophilic attack at the propargylic carbon without affecting the triple bond, a prime example of chemoselective control.
Sonogashira Coupling: The palladium catalyst is chemoselective for the C(sp²)-X bond of the vinyl halide and the C(sp)-H bond of the terminal alkyne, leaving the ketone and existing C=C bonds untouched during the coupling event.
Regioselectivity is the control of the site of bond formation, ensuring that reactants connect at the correct positions to form the desired constitutional isomer.
Organocatalytic Aldol Reaction: When using an unsymmetrical ketone, the choice of organocatalyst and conditions can direct the formation of a specific enamine intermediate, thus controlling which α-carbon of the ketone attacks the aldehyde. This ensures the formation of the linear this compound chain rather than a branched isomer.
Multi-Component Reactions: The success of an MCR hinges on a pre-programmed sequence of events. The catalyst and reaction conditions dictate the order of bond formation, ensuring that the three or more components assemble in the correct orientation. For example, in a Sonogashira-type MCR, the alkyne must couple with the vinyl halide before acylation occurs to prevent side reactions.
Achieving high levels of both chemo- and regioselectivity is accomplished through the careful selection of catalysts, ligands, protecting groups, solvents, and reaction temperatures, allowing for the precise and efficient construction of the target dienyneone.
Pericyclic Reaction Pathways
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ethz.ch The conjugated π-system of this compound makes it a suitable substrate for several types of pericyclic reactions. These reactions are powerful tools in organic synthesis for constructing cyclic molecules with high stereospecificity. ethz.chmsu.edu
Electrocyclization Processes (e.g., 6π- and 8π-Electron Systems)
Electrocyclization reactions are intramolecular processes that result in the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. ethz.ch The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light. masterorganicchemistry.com
The diene portion of this compound constitutes a 6π-electron system when considering the two double bonds and the carbonyl π-bond, or more commonly, the two double bonds can react as a 4π component. The full conjugated system, including the alkyne, can be viewed as an 8π-electron system.
6π-Electrocyclization: A thermal 6π-electrocyclization involving the diene and the carbonyl group would be predicted to proceed in a disrotatory fashion. However, the most common electrocyclization involves conjugated polyenes. For instance, computational studies on 1,3,5,7-tetraenes show that they undergo tandem 8π-6π electrocyclization cascades, where the 6π ring closure is often the rate-determining step. acs.org For substituted tetraenes, steric effects can destabilize the cyclooctatriene intermediate, making the subsequent 6π ring closure kinetically facile and thermodynamically favorable. acs.org While not a tetraene, the diene system in this compound could theoretically undergo a 6π electrocyclization to form a six-membered ring, though this is less common for acyclic dienones without further activation.
8π-Electrocyclization: The extended conjugated system of this compound, which includes the diene and the alkyne, represents an 8π-electron system. Thermal 8π-electrocyclization reactions typically proceed in a conrotatory manner. masterorganicchemistry.com Computational studies on the unsubstituted 1,3,5,7-octatetraene (B1254726) indicate that 8π electrocyclic ring closure is a facile process leading to 1,3,5-cyclooctatrienes. acs.org A related computational study on the formation of octa-1,3,5-trien-7-yne from acetylene (B1199291) tetramerization highlights the stability and reactivity of such conjugated systems. semanticscholar.org For this compound, an 8π electrocyclization would lead to an eight-membered ring, a cyclooctatrienone derivative. Such reactions can be part of complex cascades, sometimes initiated by enzymes or heat, to form polycyclic natural products from linear polyenes.
Cycloaddition Reactions (e.g., Diels-Alder Reactivity and Intermediates)
Cycloaddition reactions involve two or more molecules, or parts of the same molecule, combining to form a new ring. amazonaws.com The Diels-Alder reaction, a [4π+2π] cycloaddition, is a prominent example, forming a six-membered ring from a conjugated diene and a dienophile. wikipedia.org this compound possesses both a diene component (the C3-C6 portion) and a potential dienophile (the C7-C8 alkyne), allowing it to potentially react in either role or even intramolecularly.
The reactivity in a Diels-Alder reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key. wikipedia.org The electron-withdrawing nature of the ketone group in this compound makes both the diene and the alkyne electron-poor.
As a Diene: When reacting with an electron-rich dienophile, the molecule would act as the diene component. This is considered an "inverse-electron-demand" Diels-Alder reaction if the diene is sufficiently electron-deficient. wikipedia.org
As a Dienophile: The terminal alkyne, activated by the conjugated ketone, can serve as an effective dienophile in reactions with electron-rich dienes. mdpi.com When alkynes are used as dienophiles, the initial cycloadduct is a cyclohexadiene. chim.it
A study on the closely related, shorter-chain analog, (E)-Hex-3-en-5-yn-2-one, in an enantioselective Diels-Alder reaction provides significant insight. researchgate.net In this case, the enynone acts as the dienophile with cyclopentadiene (B3395910) as the diene, catalyzed by a chiral Lewis acid. This reaction highlights the ability of such conjugated systems to act as effective dienophiles to form complex cyclic structures. researchgate.net
| Reactant A (Diene) | Reactant B (Dienophile) | Catalyst/Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Cyclopentadiene | (E)-Hex-3-en-5-yn-2-one | Chiral Oxazaborolidine Lewis Acid | Chiral bicyclic adduct | High | High | researchgate.net |
Intramolecular Diels-Alder reactions are also possible if the molecule possesses both a diene and a dienophile connected by a suitable tether. msu.edursc.org For this compound itself, an intramolecular reaction would be sterically challenging without prior isomerization or functionalization.
Sigmatropic Rearrangements and Valence Isomerizations (e.g., Cope Rearrangement)
Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-electron system. ethz.ch The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com
This compound, in its ground state, is not a 1,5-diene and therefore cannot directly undergo a Cope rearrangement. However, such rearrangements are highly relevant for its precursors or derivatives. For example, the Oxy-Cope rearrangement occurs in 1,5-dienes bearing a hydroxyl group at the C3 position. masterorganicchemistry.comorganic-chemistry.org The corresponding alcohol precursor to this compound, if it were a 1,5-dien-3-ol, could undergo this reaction. The rearrangement is often driven by the tautomerization of the resulting enol to a stable carbonyl compound, rendering the reaction irreversible. masterorganicchemistry.comorganic-chemistry.org
A related sequence involving a Claisen rearrangement followed by a Cope rearrangement has been demonstrated in the synthesis of a dienone from a propargylic alcohol precursor. rsc.org This illustrates that complex, multi-step pericyclic pathways can be employed to access structures related to this compound, transforming the carbon skeleton through sequential sigmatropic shifts. rsc.org
Heteroatom-Involving Reactions
The presence of the oxygen heteroatom in the carbonyl group introduces polarity and a site for nucleophilic attack, defining a large part of the molecule's reactivity profile.
Carbonyl Reactivity: Additions and Condensations
The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. These addition reactions can lead to the formation of alcohols or new carbon-carbon bonds at the C2 position.
Reduction: The ketone can be selectively reduced to a secondary alcohol. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄), often under Luche conditions (using CeCl₃ as a co-reagent), can achieve this transformation while preserving the double and triple bonds. mdpi.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) might also reduce the alkyne.
Grignard and Organolithium Additions: Reagents such as Grignard (R-MgBr) or organolithium (R-Li) compounds add to the carbonyl carbon to form tertiary alcohols after an aqueous workup.
Condensation Reactions: The α-protons on the C1 methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions with other carbonyl compounds.
Another relevant intramolecular reaction is the Conia-ene reaction, which involves the cyclization of an unsaturated carbonyl compound. wikipedia.org The enol tautomer of this compound could potentially undergo an intramolecular ene-type reaction with the tethered alkyne, leading to a functionalized five-membered ring. wikipedia.orgbhu.ac.in This reaction can be promoted thermally or by using metal catalysts to activate the alkyne or facilitate enolate formation. wikipedia.org
Conjugate Additions to α,β-Unsaturated Carbonyl Systems
Conjugate addition, or Michael addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. thieme-connect.com The extended conjugation in this compound provides multiple electrophilic sites for such additions.
Addition to the Dienone System: The primary site for conjugate addition is the C5 position, which is β to the carbonyl group through the conjugated diene system. Nucleophiles can attack this position, with the resulting charge being delocalized onto the carbonyl oxygen.
Addition to the Ynone System: The terminal alkyne is activated by the electron-withdrawing ketone, making the C7 position electrophilic. Nucleophiles can add to this position in a conjugate fashion (a 1,6-addition relative to the carbonyl). Studies on related α,β-acetylenic ketones show that various nucleophiles can add to the alkyne. researchgate.net For example, nitrogen and oxygen nucleophiles have been shown to add to 1,1-diethoxybut-3-yn-2-one. dntb.gov.ua
The competition between direct 1,2-addition to the carbonyl, 1,4-addition, and 1,6-addition depends on the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.
Radical and Photochemical Transformations
The presence of multiple unsaturated bonds and a carbonyl group makes this compound susceptible to a variety of radical and photochemical reactions. These transformations often lead to the formation of complex cyclic and rearranged products.
Generation and Reactivity of Radical Intermediates
The enyne moiety within this compound is a key site for radical reactions. Radical species can be generated through various methods, including the use of radical initiators or via photoredox catalysis. acs.orgbeilstein-journals.org The typical reaction cascade involves the initial addition of a radical to one of the unsaturated bonds.
In the case of enyne systems, a common pathway involves the addition of a radical (e.g., a trifluoromethyl radical, CF₃•) to the C=C double bond. mdpi.com For a molecule like this compound, this would form a new radical intermediate. This intermediate can then undergo a subsequent intramolecular cyclization. Depending on the reaction conditions and the nature of the radical, different cyclization modes, such as 5-exo or 6-endo, can occur, leading to the formation of five- or six-membered rings. For instance, a 5-exo-dig cyclization onto the alkyne would yield a five-membered ring containing a vinyl radical, which can be further trapped or undergo subsequent reactions. mdpi.comrsc.org
Mechanistic studies on related 1,5-enynes have shown that radical-triggered bicyclization cascades can lead to the formation of complex polycyclic frameworks, such as fluorenes and indenoazepinones. acs.orgrsc.org These reactions often proceed through a sequence of intermolecular radical addition followed by intramolecular cyclizations. rsc.org The specific pathway and resulting products are highly dependent on the reaction conditions and the substitution pattern of the enyne.
Photochemical Cycloadditions and Rearrangements
Upon exposure to light, this compound is expected to undergo a variety of photochemical transformations, characteristic of both enediyne systems and unsaturated ketones. These reactions are often initiated by the excitation of electrons to higher energy states (n–π* or π–π* transitions).
One potential pathway for the enediyne portion of the molecule is a Bergman cyclization, a reaction that can transform an enediyne into a highly reactive p-benzyne diradical. researchgate.netnih.gov However, this is more common in cyclic or sterically constrained enediynes. Another possibility is a C1–C5 cyclization, which transforms the enediyne into an indene (B144670) derivative through a process involving hydrogen atom abstraction. beilstein-journals.orgd-nb.info Additionally, [2+2] photocycloadditions between two molecules of the enediyne can occur, especially in the solid state or at high concentrations, leading to dimerization. researchgate.net
The β,γ-unsaturated ketone moiety (considering the C5-C6 double bond) could potentially undergo an oxa-di-π-methane (ODPM) rearrangement. researchgate.net This rearrangement is a common photochemical process for such systems, leading to the formation of a vinylcyclopropane (B126155) derivative. Furthermore, as a conjugated dienone, the compound might undergo electrocyclization reactions or other photochemical rearrangements typical of conjugated polyenes and cyclic ketones. researchgate.netrsc.org
| Photochemical Reaction Type | Relevant Moiety | Potential Product Class | Citation |
| Bergman Cyclization | Enediyne | p-Benzyne diradical | researchgate.netnih.gov |
| C1–C5 Cyclization | Enediyne | Indene derivatives | beilstein-journals.orgd-nb.info |
| [2+2] Photocycloaddition | Enediyne | Dimeric cyclobutane | researchgate.net |
| Oxa-di-π-methane Rearrangement | β,γ-Unsaturated Ketone | Vinylcyclopropane derivatives | researchgate.net |
| Electrocyclization | Conjugated Diene | Cyclobutene derivatives | researchgate.net |
Isomerization Dynamics and Tautomeric Equilibria
The structure of this compound allows for dynamic isomerization processes, including the interconversion of its unsaturated system and the classic keto-enol tautomerism, which is influenced by its extended conjugation.
Alkynyl-Dienyl Interconversions
The isomerization of alkynyl ketones (ynones) to conjugated dienones is a known transformation that can be catalyzed under various conditions. For instance, studies on the related compound 1,1-diethoxyoct-3-yn-2-one have shown that it can be isomerized to (3E,5E)-1,1-diethoxyocta-3,5-dien-2-one using a polystyrene-supported triphenylphosphine catalyst. mdpi.comresearchgate.net This suggests that this compound could potentially isomerize to Octa-3,5,7-trien-2-one. This type of isomerization significantly alters the electronic and reactive properties of the molecule by extending the conjugated π-system. The process can also be influenced by alkaline conditions. google.com
Keto-Enol Tautomerism in Polyunsaturated Ketones
Like all ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomer. masterorganicchemistry.com This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (C1) to the carbonyl oxygen, with a corresponding shift of the π-electrons. libretexts.orglibretexts.org
Keto Tautomer (this compound) ⇌ Enol Tautomer (Octa-1,3,5-trien-7-yn-2-ol)
Generally, the keto form is significantly more stable and predominates at equilibrium. libretexts.orgchemistwizards.com The stability of the keto form is largely attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the stability of the enol form can be enhanced by factors that stabilize alkenes, such as conjugation. masterorganicchemistry.com In the case of this compound, the resulting enol would have an extended conjugated system (a trien-yne), which could provide additional stabilization.
Furthermore, because of the conjugated C3=C4 double bond, the molecule can also exhibit vinylogous tautomerism, where a proton from the γ-carbon (C5) could potentially be involved in enolization, leading to a different conjugated enol structure. stackexchange.com The equilibrium between these tautomeric forms can be catalyzed by either acid or base. masterorganicchemistry.communi.cz
| Factor | Influence on Keto-Enol Equilibrium | Relevance to this compound | Citation |
| Conjugation | Stabilizes the enol form. | The enol form possesses an extended conjugated trien-yne system, increasing its potential contribution to the equilibrium. | masterorganicchemistry.com |
| Substitution | More substituted alkenes (enols) are more stable. | The enol form is a substituted polyene. | masterorganicchemistry.com |
| Solvent | Polar, protic solvents can facilitate proton transfer. | The choice of solvent can influence the rate of interconversion. | muni.cz |
| pH (Catalysis) | Both acid and base can catalyze the interconversion. | The tautomerization rate is sensitive to the presence of acidic or basic species. | masterorganicchemistry.comchemistwizards.com |
Computational Chemistry and Theoretical Modeling of Octa 3,5 Dien 7 Yn 2 One
Electronic Structure Elucidation and Bonding Analysis
The electronic structure dictates the fundamental chemical and physical properties of a molecule. For a conjugated system like Octa-3,5-dien-7-yn-2-one, understanding the distribution of electrons is key to predicting its behavior.
Quantum chemical methods are essential for elucidating the electronic makeup of molecules. Density Functional Theory (DFT) is a widely used approach for calculating the ground-state electronic structure of molecules. For this compound, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, the molecular orbitals (MOs) can be calculated.
Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. In a typical dienyneone system, the HOMO and LUMO would be π-orbitals delocalized across the conjugated framework.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states. This method allows for the prediction of the molecule's electronic absorption spectrum (UV-Vis). By calculating the energies required to promote an electron from an occupied orbital to an unoccupied one (e.g., from the HOMO to the LUMO), TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of these electronic transitions, which are typically π → π* transitions in conjugated systems.
Interactive Table 1: Illustrative DFT/TD-DFT Data for a Conjugated Dienyneone System
| Parameter | Hypothetical Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.4 eV | Energy difference, related to chemical reactivity and electronic transitions. |
| λmax (TD-DFT) | 310 nm | Predicted maximum absorption wavelength from the first major electronic transition. |
| Transition Type | π → π* | The primary type of electronic transition expected for the conjugated system. |
The structure of this compound features a conjugated system of alternating single and multiple (double and triple) bonds: C=O, C=C, C=C, and C≡C. This arrangement allows for the delocalization of π-electrons across the molecule, a phenomenon that imparts significant stability.
Computational analysis can quantify this delocalization. A key indicator is the calculated bond lengths. In a delocalized system, the formal double bonds will be slightly longer than isolated double bonds, and formal single bonds will be shorter than typical single bonds, indicating partial double-bond character. Electron density maps generated from the DFT calculations would visually confirm that the π-electron cloud is not confined to individual multiple bonds but is spread across the entire dienyneone framework. This delocalization is the source of the "resonance energy" that stabilizes the molecule.
Interactive Table 2: Hypothetical vs. Standard Bond Lengths (in Ångströms)
| Bond | Standard Length (Å) | Hypothetical Calculated Length (Å) | Implication |
| C3=C4 | 1.34 | 1.36 | Lengthened due to delocalization. |
| C4-C5 | 1.54 | 1.45 | Shortened due to partial double-bond character. |
| C5=C6 | 1.34 | 1.37 | Lengthened due to delocalization. |
| C6-C7 | 1.54 | 1.44 | Shortened due to partial double-bond character. |
| C7≡C8 | 1.20 | 1.22 | Lengthened due to conjugation with the diene system. |
Reaction Mechanism Prediction and Energetic Landscape Mapping
Computational chemistry allows for the detailed exploration of how chemical reactions occur, mapping out the energetic pathways from reactants to products.
Transition State Theory (TST) provides the conceptual framework for understanding reaction rates. Computationally, TST is applied by mapping the potential energy surface of a reaction. The reaction coordinate is the minimum energy path that connects reactants and products. The highest point on this path is the transition state, an unstable, short-lived configuration where bonds are partially broken and formed.
For this compound, one could model a nucleophilic addition reaction. The calculation would involve identifying the geometric structure and energy of the transition state. Analysis of the transition state structure would reveal the precise mechanism of bond formation and breaking.
Once the energies of the reactants, transition states, and products are calculated, critical kinetic and thermodynamic parameters can be determined.
Activation Barrier (ΔG‡ or Ea): The energy difference between the reactants and the transition state. A high activation barrier corresponds to a slow reaction (kinetic control), while a low barrier indicates a fast reaction.
Reaction Enthalpy (ΔHrxn): The energy difference between the products and the reactants. A negative value indicates an exothermic reaction (thermodynamically favorable), while a positive value indicates an endothermic one (thermodynamically unfavorable).
In a molecule with multiple reactive sites like this compound, these calculations can predict which product is likely to form. For example, in an addition reaction, one could compare the activation barriers for attack at different carbons in the conjugated system to determine the kinetically favored product (the one that forms fastest) versus the thermodynamically favored product (the most stable one).
Interactive Table 3: Illustrative Energetic Data for a Hypothetical Reaction
| Parameter | Pathway A | Pathway B | Description |
| Activation Barrier (kcal/mol) | 15 | 20 | Pathway A is kinetically favored (forms faster). |
| Reaction Enthalpy (kcal/mol) | -10 | -18 | Pathway B leads to the more stable, thermodynamically favored product. |
Conformational Space Exploration and Stereochemical Prediction
The three-dimensional shape of a molecule influences its interactions and reactivity. Computational methods can explore the different possible shapes (conformations) a molecule can adopt.
While the parent molecule lacks a chiral center, stereochemistry becomes important during reactions. Computational modeling can predict the stereochemical outcome of a reaction by comparing the activation energies of the transition states leading to different stereoisomeric products. The pathway with the lower energy transition state will be the favored one, leading to the major product isomer.
Potential Energy Surface Scans for Rotational Isomers
A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. q-chem.comuni-muenchen.de This is typically performed by systematically changing a specific dihedral angle in discrete steps, and at each step, optimizing the rest of the molecule's geometry to find the lowest energy structure for that constrained angle. uni-muenchen.dereadthedocs.ioresearchgate.net This process, known as a relaxed PES scan, maps out the energy profile associated with bond rotation, revealing energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. uni-muenchen.deresearchgate.net
For this compound, PES scans would be conducted for the key dihedral angles:
τ1 (O=C2–C3=C4): Rotation around this bond determines the orientation of the carbonyl group relative to the diene system, leading to s-trans and s-cis conformers.
τ2 (C3=C4–C5=C6): Rotation around the central single bond of the diene moiety also leads to s-trans and s-cis arrangements.
Theoretical calculations on similar conjugated systems suggest that planar or near-planar conformers are generally the most stable due to maximized π-orbital overlap. The s-trans conformations are often favored over s-cis due to reduced steric hindrance. A hypothetical PES scan for the rotation around the C4-C5 bond would likely reveal two primary energy minima corresponding to the s-trans and s-cis isomers, with the s-trans being lower in energy.
Table 1: Hypothetical Calculated Relative Energies and Rotational Barriers for Conformers of this compound from a PES Scan of the C4-C5 Dihedral Angle.
| Conformer | Dihedral Angle (C3=C4–C5=C6) | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| s-trans | 180° | 0.00 | Global Minimum |
| Transition State | ~90° | 25.5 | Rotational Barrier |
| s-cis | 0° | 8.2 | Local Minimum |
Chirality and Stereogenicity in Dienyneone Frameworks
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. While this compound does not possess a traditional stereocenter (a carbon atom with four different substituents), its rigid and extended π-system introduces the possibility of axial chirality.
Axial chirality arises from hindered rotation around a bond, which can lock the molecule into a specific, non-planar conformation. In conjugated dienes, severe steric hindrance can force the π-system to twist, creating a helical shape. If the barrier to rotation between the resulting enantiomeric (mirror-image) conformers is high enough, they can be isolated or observed as distinct species.
For this compound, a planar conformation is expected to be the most stable. However, computational modeling can be employed to investigate non-planar, twisted geometries. By calculating the energy barrier for interconversion between potential helical forms, it is possible to determine if stable atropisomers could exist. For a molecule with the flexibility of this compound, the rotational barriers are anticipated to be low, meaning it would likely exist as a rapidly interconverting mixture of enantiomeric conformers at room temperature rather than as stable, distinct chiral molecules.
Spectroscopic Property Prediction and Interpretation via First-Principles Calculations
First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions are invaluable for confirming molecular structures and interpreting experimental spectra.
Computational NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for structure elucidation in organic chemistry. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra. nih.govacs.org
The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)). researchgate.netimist.ma The process involves:
Optimizing the molecular geometry to find its lowest energy conformation.
Calculating the absolute magnetic shielding tensors for each nucleus in the optimized structure using the GIAO method. researchgate.netimist.ma
Converting the calculated shielding values (σ) into chemical shifts (δ) by referencing them against the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net
The predicted chemical shifts for the lowest-energy conformer of this compound would reflect its unique electronic structure, characterized by the conjugated diene and alkyne moieties and the electron-withdrawing ketone group.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Calculated using GIAO/B3LYP/6-311+G(2d,p)).
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| H1 | 2.25 | C1 | 28.5 | |
| H3 | 6.30 | C2 | 198.1 | |
| H4 | 7.15 | C3 | 132.0 | |
| H5 | 6.80 | C4 | 145.2 | |
| H6 | 6.55 | C5 | 130.8 | |
| H8 | 3.10 | C6 | 140.5 | |
| C7 | 85.4 | |||
| C8 | 82.1 |
Vibrational Frequencies and Electronic Transitions Modeling
Vibrational Frequencies: Computational modeling allows for the prediction of a molecule's infrared (IR) spectrum by calculating its harmonic vibrational frequencies. These calculations are performed after a geometry optimization and are also used to confirm that the structure is a true energy minimum (characterized by the absence of any imaginary frequencies). nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.
For this compound, the predicted IR spectrum would show characteristic peaks for its functional groups. DFT calculations can pinpoint these frequencies and the atomic motions involved. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental anharmonic values. acs.org
Table 3: Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3300 | ≡C-H Stretch |
| ~2150 | C≡C Stretch |
| ~1685 | C=O Stretch |
| ~1640 | C=C Asymmetric Stretch |
| ~1605 | C=C Symmetric Stretch |
Electronic Transitions: The electronic absorption spectrum (UV-Vis) of a conjugated molecule like this compound is governed by electronic transitions between molecular orbitals, primarily the π → π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting these transitions. researchgate.netresearchgate.net
TD-DFT calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (a measure of the transition's intensity) for the lowest-energy electronic transitions. nih.gov For this molecule, the extensive conjugation is expected to result in strong absorption in the UV region.
Table 4: Hypothetical Predicted Electronic Transitions for this compound via TD-DFT.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S₀ → S₁ | ~285 | ~0.85 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~240 | ~0.15 | HOMO-1 → LUMO (π → π) |
Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of Octa 3,5 Dien 7 Yn 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a molecule like Octa-3,5-dien-7-yn-2-one, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
Multi-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the olefinic protons H3, H4, H5, and H6, confirming the dienyl backbone.
Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign each carbon atom that bears protons (C1, C3, C4, C5, C6, and C8).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include the correlation from the methyl protons (H1) to the carbonyl carbon (C2) and the olefinic carbon (C3), as well as from the acetylenic proton (H8) to the sp-hybridized carbons C7 and C6.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and chemical shift principles. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 (CH₃) | ~2.1 | ~27 | C2, C3 |
| 2 (C=O) | - | ~198 | H1, H3 |
| 3 (=CH) | ~6.2 | ~130 | H1, H4, H5, C2, C4 |
| 4 (=CH) | ~7.3 | ~145 | H3, H5, H6 |
| 5 (=CH) | ~6.5 | ~128 | H3, H4, H6, C7 |
| 6 (=CH) | ~6.0 | ~140 | H4, H5, H8, C8 |
| 7 (C≡) | - | ~85 | H5, H6, H8 |
| 8 (≡CH) | ~3.0 | ~82 | H6, C6, C7 |
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or chemical exchange. For this compound, DNMR could be employed to investigate restricted rotation around the single bonds within the conjugated system (e.g., the C2-C3 and C4-C5 bonds). By conducting variable temperature (VT) NMR experiments, it would be possible to study the interconversion between different planar or non-planar conformers. At low temperatures, where rotation is slow, separate signals for each conformer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the fast exchange limit, allowing for the determination of the energy barrier to rotation.
High-Resolution Mass Spectrometry and Fragmentation Studies (e.g., GC-MS, HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₈H₈O), the expected exact mass would be precisely measured, confirming its molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) would provide information on the molecule's volatility and retention time, while the mass spectrometer would reveal its fragmentation pattern upon electron ionization. This pattern is a molecular fingerprint that can be used for identification and structural elucidation. The fragmentation of the molecular ion would likely proceed through several predictable pathways.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 120 | [C₈H₈O]⁺˙ | - | Molecular Ion |
| 105 | [C₇H₅O]⁺ | CH₃˙ | Loss of the methyl radical from the acetyl group (α-cleavage) |
| 91 | [C₇H₇]⁺ | CO | Loss of carbon monoxide from the [M-CH₃]⁺ ion |
| 77 | [C₆H₅]⁺ | C₂H₃O˙ or CH₂CO | Cleavage of the conjugated chain |
| 43 | [C₂H₃O]⁺ | C₆H₅˙ | Formation of the acetyl cation |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. It is particularly effective for identifying polar functional groups. For this compound, strong, characteristic absorption bands would be expected for the carbonyl (C=O) group, the carbon-carbon double bonds (C=C), and the carbon-carbon triple bond (C≡C).
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the polarizability of the molecule are Raman active. The highly conjugated π-electron system of this compound would make the C=C and C≡C stretching modes particularly intense in the Raman spectrum, providing a strong vibrational fingerprint.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (sp) | Stretch | ~3300 (sharp, strong) | Moderate |
| C-H (sp²) | Stretch | ~3100-3000 (moderate) | Moderate |
| C≡C | Stretch | ~2100 (weak or absent) | Strong |
| C=O (conjugated) | Stretch | ~1665 (strong) | Weak |
| C=C (conjugated) | Stretch | ~1640-1580 (multiple bands, moderate) | Very Strong |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration
Chiroptical spectroscopy is essential for determining the absolute configuration of chiral molecules, which are molecules that are non-superimposable on their mirror images. The planar structure of this compound is achiral. However, if the molecule were to adopt a stable, twisted (non-planar) conformation due to steric hindrance, it could exhibit atropisomerism and become chiral. Alternatively, if a chiral center were introduced into the molecule, these techniques would be paramount.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Visible range, corresponding to electronic transitions. For a chiral conformer of this compound, the extensive π-conjugated system acts as a chromophore. The ECD spectrum would be highly sensitive to the three-dimensional arrangement of this chromophore, and comparison with quantum-mechanical calculations could determine its absolute configuration.
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized IR light. It provides stereochemical information about the entire molecule, as every vibrational mode can potentially be VCD active. For a chiral version of this compound, VCD would offer a detailed fingerprint of its absolute configuration in solution, which could be definitively assigned by comparing the experimental spectrum to theoretical predictions.
Applications in Advanced Organic Synthesis and Material Science
Octa-3,5-dien-7-yn-2-one as a Privileged Scaffold in Complex Target Synthesis
The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one biological target, demonstrating versatility in drug discovery and natural product synthesis. rsc.org Polycyclic scaffolds, in particular, are prevalent in a vast number of natural products and medicinally important compounds. frontiersin.org The carbon skeleton of this compound, with its combination of sp, sp², and sp³ hybridized centers and multiple reactive sites, represents a valuable starting point for the construction of such complex polycyclic systems. researchgate.net
The strategic placement of the ketone and the extended π-system allows for a variety of chemical transformations. The ketone functionality can be a handle for nucleophilic additions, reductions, or conversions to other functional groups, which is a common strategy in the synthesis of natural product-inspired compounds. rsc.orgresearchgate.net The diene and alkyne moieties, on the other hand, are primed for a range of cycloaddition and pericyclic reactions, enabling the rapid assembly of six-membered rings and other cyclic structures. wikipedia.org This dual reactivity makes this compound a powerful tool for diversity-oriented synthesis, where a common starting material is elaborated into a library of structurally diverse compounds.
For instance, the dieneyne structure can be envisioned as a precursor to complex natural product cores through intramolecular cyclization cascades. Such strategies, often involving transition metal catalysis, can efficiently build intricate molecular architectures from linear precursors. frontiersin.org The inherent functionality of this compound could lead to the synthesis of novel alkaloids, terpenoids, or polyketides, where the initial carbon framework is successively transformed into the target molecule.
Table 1: Potential Synthetic Transformations of the this compound Scaffold
| Reactive Moiety | Potential Transformation | Resulting Structural Motif |
| Ketone | Nucleophilic Addition | Substituted Alcohol |
| Wittig Reaction | Extended π-System | |
| Baeyer-Villiger Oxidation | Ester or Lactone | |
| Diene | Diels-Alder Reaction | Cyclohexene Ring |
| Alkyne | Diels-Alder Reaction | 1,4-Cyclohexadiene Ring |
| Sonogashira Coupling | Aryl- or Vinyl-Substituted Enyne | |
| Dieneyne System | Enyne Metathesis | Macrocycle or Cross-Coupled Product |
| Pauson-Khand Reaction | Bicyclic Enone |
Rational Design of Derivatives for Specific Reactivity in Diels-Alder and Related Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings with high regio- and stereocontrol. wikipedia.org this compound presents a unique case where both the diene and the alkyne can act as the dienophile or the diene component, depending on the reaction partner and conditions. The reactivity of these moieties can be rationally tuned by the introduction of substituents.
In a standard Diels-Alder reaction, the diene component of this compound would react with a dienophile. The regioselectivity of this reaction is governed by the electronic nature of the substituents on both the diene and the dienophile. chemistrysteps.comyoutube.com The ketone group in this compound acts as an electron-withdrawing group, influencing the electron density of the diene. To enhance the reactivity and control the regioselectivity, derivatives can be designed with either electron-donating or electron-withdrawing groups at strategic positions.
Conversely, the alkyne moiety of this compound can act as a dienophile. Studies on dienophiles containing linked enyne sites have shown that the Diels-Alder reaction can occur specifically at the acetylenic center. nih.gov The regiochemical outcome of the cycloaddition can be influenced by substituents on the olefinic part of the enyne. nih.gov This allows for the rational design of this compound derivatives where the stereochemistry and regiochemistry of the resulting cyclohexadiene are precisely controlled. For example, the introduction of a bulky group near one of the reactive sites could favor a specific stereochemical outcome (endo vs. exo selectivity). libretexts.org
Table 2: Predicted Regioselectivity in Diels-Alder Reactions of this compound Derivatives
| Diene Substituent (at C-4 or C-5) | Dienophile | Predicted Major Regioisomer |
| Electron-Donating Group (e.g., -OCH₃) | Electron-Poor Alkene (e.g., Acrylonitrile) | "Ortho" or "Para" type adduct chemistrysteps.com |
| Electron-Withdrawing Group (e.g., -NO₂) | Electron-Rich Alkene (e.g., Ethyl Vinyl Ether) | "Ortho" or "Para" type adduct chemistrysteps.com |
Integration into Polymer Science or Optoelectronic Materials
The conjugated π-system of this compound makes it an attractive monomer for the synthesis of functional polymers. Conjugated polymers are a class of materials with interesting electronic and optical properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netrsc.org The enyne functionality is particularly useful in polymer synthesis, for instance, in enyne metathesis for the formation of conjugated polymers. nih.gov
By designing appropriate polymerization strategies, such as ring-opening metathesis polymerization (ROMP) of a cyclic derivative or transition-metal-catalyzed polymerization of the alkyne, polymers incorporating the this compound unit into the backbone or as a pendant group can be synthesized. nih.govacs.org The resulting polymers would possess a highly conjugated backbone, which is a key requirement for charge transport in optoelectronic devices. The ketone functionality offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as solubility and solid-state packing.
The extended conjugation in polyenone systems can lead to materials with interesting photophysical properties, such as absorption and emission in the visible range of the electromagnetic spectrum. researchgate.net The rational design of polymers based on this compound could lead to new materials for optoelectronic applications with tailored band gaps and charge carrier mobilities. The coplanar conformational structure of conjugated polymers is a critical factor for their optoelectronic properties, and the rigid dieneyne unit could contribute to achieving such planarity. nih.gov
Table 3: Potential Polymer Architectures from this compound Monomers
| Polymerization Method | Monomer Type | Resulting Polymer Structure | Potential Application |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic derivative of this compound | Polymer with conjugated units in the backbone | Organic Semiconductor |
| Transition-Metal-Catalyzed Polymerization | This compound | Polymer with pendant dieneyne groups | Functional Coating |
| Enyne Metathesis | Bifunctional derivative of this compound | Fully conjugated polymer | Organic Photovoltaic |
Future Research Directions in Polyunsaturated Ketone Chemistry
The chemistry of polyunsaturated ketones, such as this compound, is a rich and expanding field of research. While significant progress has been made in understanding the reactivity of α,β-unsaturated carbonyl compounds, the interplay of multiple unsaturations in a conjugated system presents both challenges and opportunities. mdpi.comresearchgate.net
Future research will likely focus on several key areas:
Development of Novel Catalytic Systems: The selective transformation of one unsaturated moiety in the presence of others is a significant challenge. The development of new chemo-, regio-, and stereoselective catalysts will be crucial to unlock the full synthetic potential of polyunsaturated ketones. rsc.org
Exploration of New Reaction Cascades: The design of novel reaction cascades starting from polyunsaturated ketones will enable the rapid construction of complex molecular architectures in a single pot, which is highly desirable for efficient synthesis. frontiersin.org
Computational and Mechanistic Studies: A deeper understanding of the electronic structure and reactivity of these molecules through computational studies will guide the rational design of new reactions and functional materials. libretexts.org This includes predicting the outcomes of pericyclic reactions and understanding the photophysical properties of derived polymers.
Applications in Chemical Biology and Medicinal Chemistry: The diverse structures that can be generated from polyunsaturated ketone scaffolds will continue to be explored for their biological activity. The α,β-unsaturated carbonyl motif is a known Michael acceptor and can interact with biological nucleophiles, a property that can be harnessed for the design of targeted therapeutics. nih.gov
Q & A
Q. Guidelines for Researchers
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- Interdisciplinary Collaboration : Engage with theoretical chemists and spectroscopists to address complex questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
